

Spectroscopic Analysis of 2-Chlorobenzylhydrazine: A Technical Guide

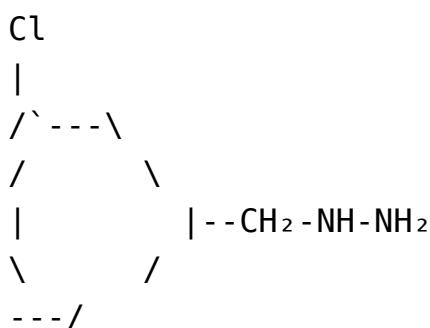
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobenzylhydrazine

Cat. No.: B044810

[Get Quote](#)


Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorobenzylhydrazine**, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of data for the free base, this document focuses on the spectroscopic characteristics of its stable hydrochloride salt, (2-chlorobenzyl)hydrazine hydrochloride. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound.

Chemical Structure

Compound: **2-Chlorobenzylhydrazine** (and its hydrochloride salt) Molecular Formula:

$C_7H_9ClN_2$ Molecular Weight: 156.62 g/mol Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

A proton NMR spectrum of (o-chlorobenzyl)hydrazine, hydrochloride is available and provides key insights into the proton environments.[\[1\]](#) The spectrum was recorded on a Varian A-60 instrument using Trifluoroacetic acid (TFA) as the solvent.[\[1\]](#)

Table 1: ¹H NMR Data for (2-Chlorobenzyl)hydrazine Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	m	4H	Aromatic protons
Data not available	s	2H	Benzyl protons (CH ₂)
Unobserved	-	-	NH and NH ₂ protons

Note: Specific chemical shift values were not publicly available without a subscription to the spectral database. The NH and NH₂ protons were noted as unobserved, which is common in acidic solvents like TFA due to proton exchange.

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for **2-chlorobenzylhydrazine** or its hydrochloride was not found, data for the closely related benzylhydrazine dihydrochloride is available and can be used for estimation.

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Chlorobenzylhydrazine**

Carbon Atom	Predicted Chemical Shift (δ) ppm
C (aromatic, attached to CH_2)	~135-140
C (aromatic, attached to Cl)	~130-135
C-H (aromatic)	~125-130
CH_2 (benzyl)	~50-55

Note: These are estimated ranges based on typical values for substituted benzenes and benzylamines.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. An FTIR spectrum for (o-chlorobenzyl)hydrazine, hydrochloride is available.[1]

Table 3: Key IR Absorptions for (2-Chlorobenzyl)hydrazine Hydrochloride

Wavenumber (cm^{-1})	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretching (NH_2^+ , NH^+)
~3100-3000	Medium	C-H stretching (aromatic)
~2900-2800	Medium	C-H stretching (aliphatic CH_2)
~1600, ~1475	Medium	C=C stretching (aromatic)
~1100-1000	Strong	C-N stretching
~750	Strong	C-Cl stretching

Note: The broad and strong absorption in the 3400-3200 cm^{-1} region is characteristic of the ammonium and hydrazinium salt moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for **2-chlorobenzylhydrazine** was not found,

the expected fragmentation pattern can be predicted. For the related compound benzylhydrazine, the mass spectrum shows a molecular ion peak and characteristic fragments.

Table 4: Predicted Mass Spectrometry Data for **2-Chlorobenzylhydrazine**

m/z Value	Interpretation
156/158	Molecular ion peak (M^+) with isotopic pattern for one chlorine atom
125/127	Loss of $NHNH_2$ fragment
91	Tropylium ion ($C_7H_7^+$)

Note: The presence of chlorine would result in a characteristic $M+2$ peak with an intensity of about one-third of the M peak.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not fully available. However, based on the information from the search results, the following general procedures can be outlined.

NMR Spectroscopy

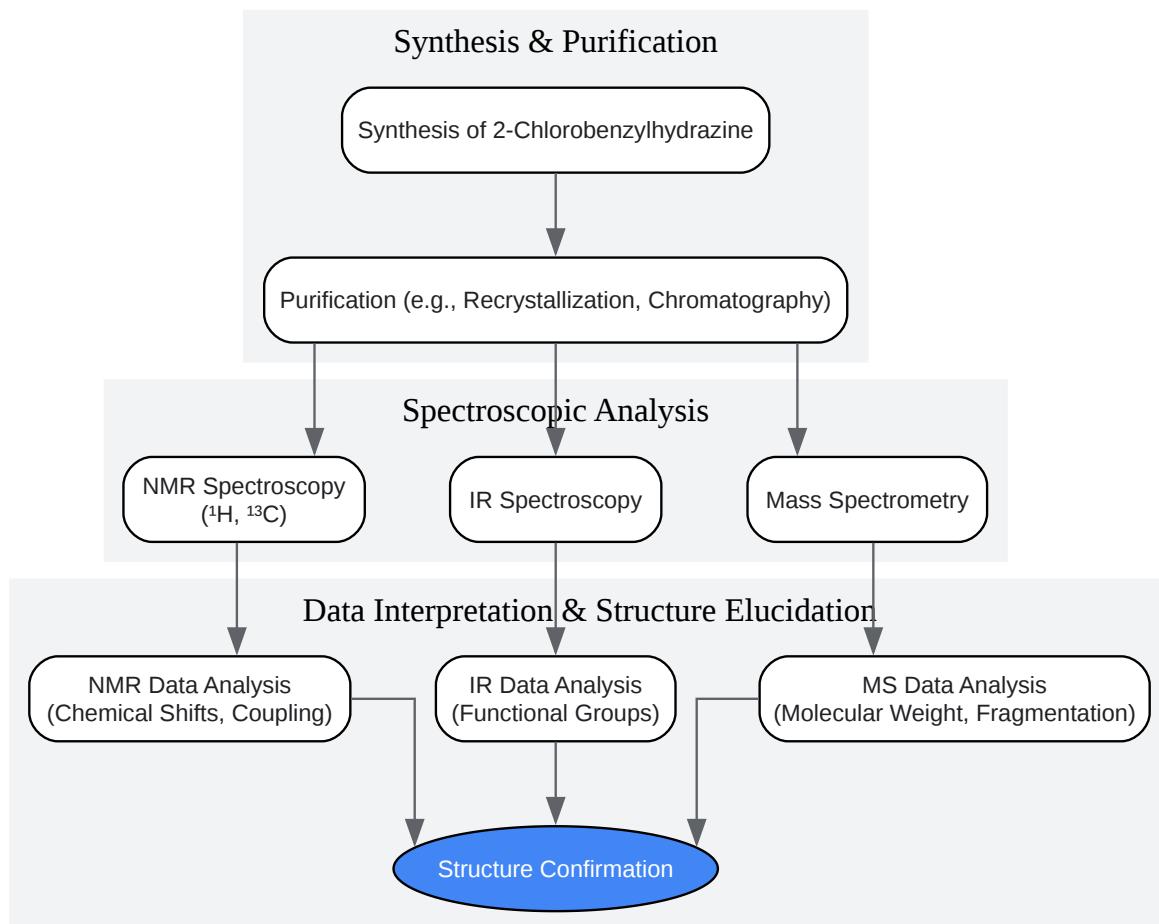
- Sample Preparation: The sample of (o-chlorobenzyl)hydrazine, hydrochloride would be dissolved in a suitable deuterated solvent, such as Trifluoroacetic acid (TFA) as indicated in the available data.[\[1\]](#)
- Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer, such as a Varian A-60, would be used.[\[1\]](#)
- Data Acquisition: Standard pulse sequences would be used to acquire 1H and ^{13}C NMR spectra.

IR Spectroscopy

- Sample Preparation: The solid sample of (o-chlorobenzyl)hydrazine, hydrochloride would be prepared for analysis, likely using a KBr pellet or as a thin film on a salt plate for

transmission, or directly on an ATR crystal.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.
- Data Acquisition: The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm^{-1}).


Mass Spectrometry

- Sample Introduction: The sample would be introduced into the mass spectrometer, likely via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: An ionization technique such as Electron Ionization (EI) would be used to generate charged fragments.
- Detection: The ions would be separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2-Chlorobenzylhydrazine**.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chlorobenzylhydrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044810#spectroscopic-data-of-2-chlorobenzylhydrazine-nmr-ir-ms\]](https://www.benchchem.com/product/b044810#spectroscopic-data-of-2-chlorobenzylhydrazine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com